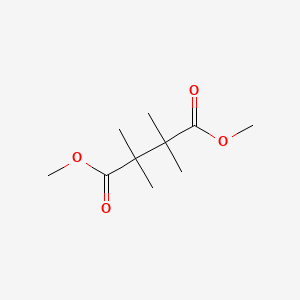

Dimethyl tetramethylsuccinate

Description

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2,2,3,3-tetramethylbutanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-9(2,7(11)13-5)10(3,4)8(12)14-6/h1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMAVQGUNDSXRMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC)C(C)(C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60456180 | |

| Record name | Butanedioic acid, tetramethyl-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17072-58-1 | |

| Record name | 1,4-Dimethyl 2,2,3,3-tetramethylbutanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17072-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl tetramethylsuccinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017072581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, tetramethyl-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHYL TETRAMETHYLSUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G000AAF3I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Methodologies

Established Synthetic Pathways for Dimethyl Tetramethylsuccinate

Two primary routes for the synthesis of this compound have been documented in scientific literature: esterification reactions and thermolytic pathways.

The most common method for synthesizing esters is the Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com This general principle is applied to the synthesis of this compound from its corresponding diacid.

To ensure the reproducibility and maximize the yield of this compound, the optimization of reaction parameters is critical. Key variables that influence the outcome of the esterification reaction include molar ratios, temperature, and catalyst concentration. researchgate.net

Molar Ratios: Utilizing a large excess of methanol (B129727) is common in Fischer esterification to shift the reaction equilibrium towards the product side, thereby increasing the yield. masterorganicchemistry.comlibretexts.org For the esterification of succinic acid with methanol, a molar ratio of 9:1 (methanol to succinic acid) has been shown to be effective. researchgate.net

Temperature: The reaction temperature significantly impacts the rate of esterification. Studies on similar esterification reactions have shown that higher temperatures generally lead to higher conversion rates. researchgate.nettubitak.gov.tr For instance, in the synthesis of dimethyl succinate (B1194679), a temperature of 110°C was found to be optimal. researchgate.net

Catalyst Concentration: The concentration of the acid catalyst is a crucial factor. An adequate amount of catalyst is necessary to achieve a high reaction rate. scielo.br For the esterification of saturated palm fatty acid distillate, a catalyst concentration of 5% was found to be optimal. tubitak.gov.tr

For academic reproducibility, it is essential to document these parameters precisely. The table below outlines typical ranges and optimal conditions found in studies of similar esterification processes, which can serve as a guide for the synthesis of this compound.

| Parameter | General Range | Optimized Value (Example) | Rationale |

| Molar Ratio (Alcohol:Acid) | Excess Alcohol | 9:1 | Shifts equilibrium to favor product formation. researchgate.net |

| Temperature (°C) | 70 - 150 | 110 - 150 | Increases reaction rate; specific optimum depends on reactants and catalyst. researchgate.nettubitak.gov.tr |

| Catalyst Concentration (wt%) | 1 - 5% | 5% | Accelerates the reaction to reach equilibrium faster. tubitak.gov.tr |

| Reaction Time (hours) | 2 - 24 | 6 | Duration required to approach maximum conversion under specific conditions. tubitak.gov.tr |

Table 1: Optimized Parameters for Esterification Reactions. This interactive table summarizes key parameters that can be adjusted to optimize the synthesis of esters like this compound, based on findings from related esterification studies.

An alternative pathway to this compound involves the thermal decomposition of specific azo compounds. This method generates radical intermediates that subsequently combine to form the desired product.

The thermolysis of Dimethyl-2,2'-azobis(2-methylpropionate) results in the formation of this compound. harvard.edu Dimethyl-2,2'-azobis(2-methylpropionate) is an oil-soluble azo polymerization initiator that decomposes upon heating. chemicalbook.com This decomposition process releases nitrogen gas (N₂) and generates two cyanoisopropyl radicals. The subsequent coupling of these radicals yields this compound. harvard.eduoup.com This method is noted for producing fewer toxic by-products compared to initiators like AIBN (2,2'-Azobis(2-methylpropionitrile)). chemicalbook.com

| Starting Material | Reaction Type | Key Product | By-product |

| Dimethyl-2,2'-azobis(2-methylpropionate) | Thermolysis | This compound | Nitrogen Gas (N₂) |

Table 2: Thermolytic Synthesis of this compound. This interactive table details the starting material and products of the thermolytic route.

Acid-Catalyzed Esterification of Tetramethylsuccinic Acid with Methanol

Thermolytic Routes from Azo Compounds

Industrial-Scale Synthesis Research Considerations

Translating laboratory-scale synthesis to industrial production requires careful consideration of several factors to ensure efficiency, safety, and economic viability. For the production of this compound, large-scale synthesis protocols would need significant modifications.

Key considerations include:

Continuous Flow Reactors: These are often preferred over batch reactors for large-scale production as they enhance heat and mass transfer, which can improve reaction control and safety.

Purification Systems: High-purity product recovery (>99%) is essential. This is typically achieved through advanced distillation systems, such as short-path distillation, to isolate the this compound.

Catalyst Recovery and Reuse: When using heterogeneous catalysts, such as ion exchange resins which have proven effective in similar esterifications, systems for catalyst recovery and reuse are critical for reducing costs and waste. researchgate.netnih.gov

Economic Analysis: The choice of synthetic route on an industrial scale is heavily influenced by economics. Factors include the cost and availability of raw materials, energy consumption, and initial infrastructure investment. For instance, while the dimethyl sulfate (B86663) route can be economically favorable due to scalability, it requires higher initial investment.

Reactor Design and Process Optimization Strategies

The industrial-scale synthesis of chemical compounds like this compound necessitates careful consideration of reactor design and process optimization to ensure efficiency, safety, and product quality. migrationletters.com While specific reactor designs for this compound are not extensively detailed in public literature, principles from related chemical processes, such as dimethyl ether (DME) synthesis, offer valuable insights. polimi.ituniovi.esresearchgate.net

Reactor Design: For exothermic reactions, which are common in esterification, managing heat is crucial to prevent runaway reactions and catalyst degradation. researchgate.net Multi-tubular fixed-bed reactors are often employed in such cases, allowing for external cooling to control the temperature profile. polimi.ituniovi.es For the production of this compound, continuous flow reactors have been suggested as a strategy for large-scale synthesis, offering advantages in control over reaction parameters and potential for improved yield and purity. migrationletters.com

Process Optimization: Process optimization aims to refine manufacturing to enhance productivity, minimize waste, and improve quality. praxie.com This involves the systematic adjustment of various reaction conditions. Key parameters that can be optimized for the synthesis of this compound include reaction temperature, molar ratios of reactants, and catalyst concentration. For instance, elevating the reaction temperature can significantly reduce alkylation time while maintaining high yields.

Modern optimization strategies often employ statistical and computational methods, such as Response Surface Methodology (RSM), to efficiently determine the optimal conditions by studying the simultaneous effects of multiple variables. bibliotekanauki.plmdpi.com The integration of artificial intelligence (AI) is also becoming a powerful tool in chemical manufacturing, enabling predictive maintenance of equipment and real-time quality control, which can lead to significant cost savings and improved operational efficiency. praxie.com

| Parameter | Objective | Methodology/Strategy | Reference |

|---|---|---|---|

| Temperature | Reduce reaction time, control exothermicity | Temperature modulation, use of cooled reactors (e.g., multi-tubular fixed bed) | polimi.it |

| Catalyst | Maximize yield and reaction rate | Screening for efficient catalysts (e.g., alternative phase-transfer catalysts), optimizing concentration | |

| Reactor Type | Improve control, scalability, and efficiency | Implementation of continuous flow reactors over batch processes | migrationletters.com |

| Molar Ratios | Ensure complete reaction, minimize side products | Systematic variation and analysis of reactant ratios | |

| Overall Process | Achieve highest efficiency and product quality | Response Surface Methodology (RSM), AI-driven process control, dynamic endpoint determination | praxie.combibliotekanauki.plrsc.org |

Efficient Separation and Purification Methodologies

Following synthesis, isolating this compound with a high degree of purity is essential. A multi-step approach combining several standard laboratory and industrial techniques is typically employed.

Primary Separation and Extraction: The initial workup often involves a liquid-liquid extraction to separate the organic product from the aqueous reaction mixture. Methylene (B1212753) chloride is a preferred solvent for this purpose due to its high immiscibility with water, which simplifies the phase separation process. orgsyn.org Reactive extraction, which uses agents like high molecular weight amines to form complexes with acidic components, is another advanced technique that can be highly effective for separating compounds like succinic acid and its derivatives from fermentation broths or aqueous solutions. nih.gov

Purification Techniques: Once the crude product is isolated, further purification is achieved through methods that separate the target compound based on differences in physical properties like boiling point and polarity.

Distillation: Vacuum distillation is a particularly effective technique for purifying this compound, as it allows for distillation at lower temperatures, preventing thermal degradation of the compound. Azeotropic distillation is another specialized method used to separate components that form azeotropes, which are mixtures that boil at a constant temperature. google.com

Chromatography: Column chromatography is a versatile method for achieving high purity by passing the compound through a stationary phase, separating it from impurities based on differential adsorption.

Recrystallization: This technique involves dissolving the crude product in a suitable solvent and allowing it to slowly crystallize as the solution cools. This process typically yields a product of high purity, as impurities tend to remain in the solvent. orgsyn.org

The final step in purification often involves removing any residual solvent, which can be done using a rotary evaporator, followed by drying the purified product. orgsyn.org

| Methodology | Principle of Separation | Applicability/Advantages | Reference |

|---|---|---|---|

| Liquid-Liquid Extraction | Differential solubility in immiscible liquids | Efficient for initial separation from aqueous media; use of solvents like methylene chloride simplifies phase separation. | orgsyn.org |

| Vacuum Distillation | Difference in boiling points under reduced pressure | Prevents thermal degradation of the compound; suitable for high-boiling point liquids. | |

| Column Chromatography | Differential adsorption onto a stationary phase | Achieves very high purity; separates compounds with similar boiling points. | |

| Recrystallization | Difference in solubility at varying temperatures | Yields highly pure crystalline solids; effective for final purification step. | orgsyn.org |

Control of Formation in Radical Processes

This compound is a known recombination product of radicals generated during certain chemical processes, most notably during the initiation phase of free-radical polymerization. Its formation represents an undesired side reaction that can decrease the efficiency of polymerization. Therefore, understanding and controlling the mechanisms that lead to its creation is of significant importance.

Investigation into the Suppression of Recombination Products during Radical Polymerization

In free-radical polymerization, termination of growing polymer chains occurs through two primary mechanisms: recombination and disproportionation. wikipedia.orgfujifilm.com Recombination involves the coupling of two radical species to form a single, stable, non-radical molecule. wikipedia.org The formation of this compound is a classic example of recombination, specifically the coupling of two primary radicals generated from an initiator before they can initiate polymer chains.

Suppressing the formation of such recombination products is a central goal of controlled/living radical polymerization (C/LRP) techniques. wikipedia.org These advanced polymerization methods aim to minimize termination reactions, thereby allowing for the synthesis of polymers with well-defined molecular weights and narrow polydispersity. cmu.edu

Strategies for Suppression:

Reversible Termination: Techniques like Nitroxide Mediated Polymerization (NMP) introduce stable radicals (e.g., nitroxides) into the reaction. wikipedia.orgmdpi.com These stable radicals reversibly "cap" the growing polymer chains, forming a dormant species. mdpi.com This process establishes an equilibrium between active (propagating) radicals and dormant chains, which keeps the concentration of active radicals extremely low at any given moment. fujifilm.commdpi.com By reducing the concentration of active radicals, the probability of two radicals encountering each other and terminating via recombination is drastically decreased. cmu.edumdpi.com

Controlling Initiator Efficiency: The formation of this compound is a primary radical termination event. The efficiency of an initiator is partly determined by the competition between the radical's reaction with a monomer (initiation) and its reaction with another radical (termination). By choosing appropriate reaction conditions (e.g., monomer concentration, temperature), the initiation pathway can be favored over the recombination pathway.

The ratio of disproportionation to recombination (kd/kc) is influenced by factors such as the steric hindrance of the radicals. uark.edu For sterically hindered tertiary radicals, such as the 2-carbomethoxy-2-propyl radical that forms this compound, recombination is a significant termination pathway. uark.edu Therefore, methods that actively control the radical concentration are the most effective means of suppression.

| Factor/Strategy | Mechanism of Suppression | Reference |

|---|---|---|

| Controlled/Living Radical Polymerization (e.g., NMP) | Maintains a very low concentration of active radicals through a reversible capping mechanism, minimizing the rate of bimolecular termination. | wikipedia.orgmdpi.com |

| Stable Radicals (e.g., Nitroxides) | Act as reversible capping agents, reducing the population of free propagating radicals available for recombination. | wikipedia.orgmdpi.com |

| Reaction Temperature | Can affect the ratio of disproportionation to recombination (kd/kc), though its effect varies between radical systems. | uark.edu |

| Steric Hindrance | Steric bulk around the radical center can influence the kd/kc ratio, but recombination remains significant for many tertiary radicals. | uark.edu |

Radical Initiation and Termination Mechanisms in the Context of this compound Formation

The formation of this compound is intrinsically linked to the fundamental steps of a radical chain reaction: initiation and termination. libretexts.org It arises from the "wasted" reactions of initiator-derived radicals.

Initiation Phase: A radical polymerization process begins with an initiator, such as an azo compound (e.g., Azobisisobutyronitrile, AIBN) or a peroxide, which decomposes under heat or light to generate two primary radicals (R•). fujifilm.comlibretexts.org

Reaction 1: Initiator Decomposition I -> 2R•

For this compound to form, the primary radical R• must be the 2-carbomethoxy-2-propyl radical. Once formed, this radical exists at a crossroads with two competing primary fates:

Chain Initiation (Productive Path): The radical adds to a monomer molecule (M), starting the growth of a polymer chain. This is the desired outcome in polymerization. libretexts.orgReaction 2: Initiation R• + M -> RM•

Primary Radical Termination (Non-productive Path): Two primary radicals (R•) encounter each other and combine before they can react with a monomer. This recombination reaction is a termination step that forms a stable, non-radical dimer. wikipedia.orglibretexts.org When R• is the 2-carbomethoxy-2-propyl radical, this dimer is this compound. Reaction 3: Recombination to form this compound R• + R• -> R-R (i.e., this compound)

The prevalence of Reaction 3 over Reaction 2 reduces the initiator efficiency, as the radicals are consumed in a side reaction rather than initiating polymerization. stanford.edu The control over the formation of this compound thus depends heavily on steering the kinetics to favor chain initiation. This can be influenced by factors such as the initial concentrations of the initiator and the monomer. A higher monomer concentration increases the likelihood of a radical encountering a monomer molecule, favoring the desired initiation step.

| Reaction Pathway | Description | Product | Significance |

|---|---|---|---|

| Chain Initiation | The primary radical attacks a monomer double bond. | A new, larger radical (RM•) that can propagate. | Desired pathway for polymerization. |

| Primary Radical Termination (Recombination) | Two primary radicals combine. | This compound (R-R). | Undesired pathway; reduces initiator efficiency and forms a byproduct. |

Chemical Reactivity and Mechanistic Investigations

Oxidative Transformations of Dimethyl Tetramethylsuccinate

The oxidation of this compound primarily involves the conversion of its ester groups into carboxylic acid functionalities.

This compound can undergo oxidation to yield its corresponding dicarboxylic acid, tetramethylsuccinic acid. This transformation represents a fundamental reaction for esters, leading to the parent carboxylic acid. Research has reported the synthesis of tetramethylsuccinic acid from related precursors with yields ranging from 10-70%. grafiati.com The process can be viewed as a hydrolysis of the ester groups, which can be facilitated by oxidative conditions.

The conversion of this compound to tetramethylsuccinic acid typically requires potent oxidizing agents due to the compound's stability. The steric crowding around the ester groups necessitates robust reaction conditions to achieve the transformation. Common oxidizing agents employed for such reactions are strong and non-selective.

Table 1: Oxidizing Agents for Ester to Carboxylic Acid Conversion

| Reagent | Formula | Typical Conditions | Notes |

|---|---|---|---|

| Potassium Permanganate (B83412) | KMnO₄ | Acidic or alkaline solution, heat | A powerful, common oxidizing agent capable of cleaving ester bonds. |

The presence of four electron-donating methyl groups tends to stabilize the ester against nucleophilic attack, a key step in many hydrolysis/oxidation pathways, further underscoring the need for strong reagents.

Formation of Corresponding Carboxylic Acid Derivatives

Nucleophilic Substitution Studies on this compound

Nucleophilic substitution at the carbonyl carbon is a characteristic reaction of esters, often leading to saponification (with hydroxide) or transesterification (with an alkoxide). However, the reactivity of this compound in such reactions is severely diminished.

The four methyl groups create a sterically congested environment around the two electrophilic carbonyl carbons. This steric shield significantly impedes the approach of nucleophiles, such as hydroxide (B78521) ions (OH⁻) or alkoxide ions (RO⁻). As a result, the rate of nucleophilic substitution is dramatically reduced compared to linear or less hindered esters like diethyl succinate (B1194679). The electron-donating nature of the methyl groups further stabilizes the ester, making it less susceptible to nucleophilic attack. In some studies, sequential nucleophilic substitution products were not observed, a finding that can be attributed to the profound steric hindrance of the molecule. grafiati.com

Elucidation of Reaction Pathways and Product Distribution

This compound is notably formed as a primary recombination product during the thermal decomposition of dimethyl-α,α'-azobisisobutyrate (DMAB or MAIB). nasa.govresearchgate.netresearchgate.net The decomposition of the azo-initiator generates 2-carbomethoxy-2-propyl radicals, which can then combine to yield the stable this compound product. nasa.gov

However, this is not the only pathway available to the radical intermediates. Disproportionation of these radicals can also occur, leading to the formation of other products such as methyl methacrylate (B99206) and methyl isobutyrate. nasa.gov The distribution of products between recombination (yielding this compound) and disproportionation is a key aspect of this reaction system.

Furthermore, the reaction environment can be manipulated to control this product distribution. The addition of tin tetrachloride (SnCl₄) to the reaction mixture has been shown to significantly suppress the formation of this compound. researchgate.netresearchgate.netresearchgate.net This suggests that the Lewis acid interacts with the radical intermediates, altering their reactivity and disfavoring the recombination pathway.

Once formed, this compound can undergo several classes of chemical reactions. These include:

Oxidation: This reaction typically involves strong oxidizing agents and leads to the formation of the corresponding carboxylic acids.

Reduction: Using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), the ester groups can be reduced to alcohols.

Substitution: The compound can undergo nucleophilic substitution at the carbonyl carbons.

The table below summarizes the primary reaction pathways involving this compound.

| Reaction Type | Precursor(s)/Reactant(s) | Key Reagents/Conditions | Major Product(s) | Citation(s) |

| Radical Recombination (Formation) | Dimethyl-α,α'-azobisisobutyrate (DMAB/MAIB) | Thermal decomposition | This compound | nasa.govresearchgate.net |

| Radical Disproportionation (Side-reaction) | Dimethyl-α,α'-azobisisobutyrate (DMAB/MAIB) | Thermal decomposition | Methyl methacrylate, Methyl isobutyrate | nasa.gov |

| Suppressed Recombination | Dimethyl-α,α'-azobisisobutyrate (MAIB) | Thermal decomposition, Tin tetrachloride (SnCl₄) | Suppressed formation of this compound | researchgate.netresearchgate.netresearchgate.net |

| Oxidation | This compound | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) | Tetramethylsuccinic acid | |

| Reduction | This compound | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄) | 2,2,3,3-Tetramethyl-1,4-butanediol | |

| Nucleophilic Substitution | This compound | Hydroxide ions (OH⁻), Alkoxide ions (RO⁻) | Substituted esters, Carboxylate salts |

Influence of Nucleophile Structure on Reaction Outcome

The outcome of nucleophilic substitution reactions involving this compound is highly dependent on the structure and nature of the attacking nucleophile. Common nucleophiles include hydroxide ions (OH⁻) and various alkoxide ions (RO⁻).

When hydroxide ions are used as the nucleophile, the reaction is a hydrolysis, which proceeds via nucleophilic acyl substitution. The initial attack of the hydroxide ion on one of the electrophilic carbonyl carbons leads to the formation of a carboxylate salt and methanol (B129727). If the reaction conditions are harsh enough (e.g., high concentration of base and/or high temperature), both ester groups can be hydrolyzed to yield the tetramethylsuccinate dianion.

The use of different alkoxide ions (RO⁻) as nucleophiles results in a transesterification reaction. The product of this reaction is a different succinate ester, where the original methyl groups of the ester have been replaced by the alkyl groups from the attacking alkoxide. The steric bulk of the incoming alkoxide can influence the rate of this reaction, with larger, more sterically hindered nucleophiles reacting more slowly due to the significant steric hindrance around the quaternary carbon centers of the succinate backbone.

Advanced Mechanistic Studies of this compound Reactions

Advanced studies focus on identifying the transient species and energetic landscapes that govern the reactions of this compound.

Elucidation of Reaction Intermediates and Transition States

The formation of this compound via the thermal decomposition of azo compounds proceeds through a well-defined radical intermediate. nasa.gov

2-carbomethoxy-2-propyl radical: This is the key intermediate formed upon the homolytic cleavage of the C-N bonds in dimethyl-α,α'-azobisisobutyrate (DMAB/MAIB) and the subsequent loss of dinitrogen. nasa.gov The recombination of two of these radicals directly yields this compound.

In its subsequent reactions, such as hydrolysis, other intermediates are proposed.

Tetrahedral Oxyanions: During nucleophilic acyl substitution reactions like hydrolysis, the attack of the nucleophile (e.g., OH⁻) on a carbonyl carbon leads to the formation of a short-lived tetrahedral intermediate. This intermediate is characterized by an sp³-hybridized carbon and a negative charge on the oxygen atom. The collapse of this intermediate, by reforming the carbonyl double bond and expelling the methoxide (B1231860) leaving group, drives the reaction forward.

Computational modeling, such as with Density Functional Theory (DFT) calculations, can be employed to identify the structures of transition states and validate experimentally determined activation energies. In some related thermal decompositions, cyclic transition states have been indicated. researchgate.net

| Reaction | Proposed Intermediate/Transition State | Description | Citation(s) |

| Formation from DMAB/MAIB | 2-carbomethoxy-2-propyl radical | A carbon-centered radical intermediate that undergoes recombination. | nasa.gov |

| Base-Catalyzed Hydrolysis | Tetrahedral Oxyanion Intermediate | A short-lived species formed by the nucleophilic attack of hydroxide on a carbonyl carbon. | |

| Hydrolysis/Substitution | Transition State | High-energy structure on the reaction coordinate, can be modeled using computational methods like DFT. |

Kinetic and Thermodynamic Considerations in this compound Reaction Pathways

The kinetics of the formation and subsequent reactions of this compound are influenced by several factors, including temperature, solvent, and the presence of catalysts or additives.

The thermal decomposition of its precursor, dimethyl α,α′-azobisisobutyrate (MAIB), to form the radical intermediates is a first-order reaction. researchgate.net The rate of this decomposition is significantly affected by the reaction environment. For instance, the addition of tin tetrachloride (SnCl₄) can dramatically increase the decomposition rate. In one study, the observed first-order rate constant for MAIB decomposition increased by a factor of 17 in the presence of SnCl₄. researchgate.net This acceleration is attributed to the formation of a complex between the azo compound and the Lewis acid, which lowers the activation energy for the C-N bond cleavage. This enhancement in rate was accounted for by a larger frequency factor in the Arrhenius equation. researchgate.net

The kinetics of the hydrolysis of this compound can be studied under pseudo-first-order conditions, for example, by using a pH-stat to maintain a constant concentration of the hydroxide nucleophile. Such studies allow for the determination of rate constants and activation energies, providing insight into the reaction mechanism. These experimental kinetic parameters can then be compared with values derived from computational models to validate proposed reaction pathways and transition state structures.

| Kinetic/Thermodynamic Aspect | System/Reaction | Observation | Citation(s) |

| Reaction Order | Thermal decomposition of MAIB | Follows first-order kinetics. | researchgate.net |

| Rate Enhancement | Thermal decomposition of MAIB | The first-order rate constant increased by a factor of 17 with the addition of SnCl₄. | researchgate.net |

| Activation Energy | Thermal decomposition of MAIB with SnCl₄ | Rate enhancement is attributed to a larger frequency factor in the Arrhenius equation, implying a change in the entropy of activation. | researchgate.net |

| Kinetic Analysis | Hydrolysis of this compound | Can be investigated using pseudo-first-order rate constants. | |

| Thermodynamic Validation | Hydrolysis of this compound | Experimental activation energies can be validated with computational models (DFT). |

Applications in Advanced Chemical Synthesis and Materials Science Research

Role of Dimethyl Tetramethylsuccinate as a Reagent in Organic Synthesis

In the realm of organic synthesis, this compound serves as a valuable reagent. Its chemical structure allows it to participate in various reactions, including oxidation to form the corresponding carboxylic acids and reduction to yield alcohols. The presence of bulky methyl groups creates steric hindrance, which can influence reaction pathways and selectivity compared to linear analogues like diethyl succinate (B1194679). Furthermore, the electron-donating nature of the methyl groups stabilizes the ester against nucleophilic attack, a key consideration in designing synthetic routes.

The compound can also undergo nucleophilic substitution reactions, making it a versatile intermediate for introducing the tetramethylsuccinate moiety into other molecules. Its utility as a reagent is central to the synthesis of a variety of organic compounds, where its specific structural features are leveraged to achieve desired chemical transformations.

Utilization of this compound as a Building Block for Complex Molecular Architectures

The unique structural framework of this compound makes it an important building block for the construction of complex molecular architectures. ontosight.ai The development of new synthetic methodologies is crucial for creating molecules with significant complexity and functionality. ox.ac.uk Organic chemists often employ strategies that convert planar, aromatic scaffolds into three-dimensional molecular structures, a process known as dearomatization, to build intricate architectures. nih.gov

The synthesis of complex molecules often involves the use of versatile building blocks that can be strategically incorporated into larger structures. sigmaaldrich.com The generation of molecular complexity is a primary objective in synthetic chemistry, and the selection of appropriate starting materials is critical to achieving this goal in an efficient manner. escholarship.org this compound, with its densely substituted carbon backbone, provides a rigid and sterically defined unit that can be integrated into larger, more elaborate molecules. ontosight.aiox.ac.uk This is particularly relevant in the synthesis of natural products and other biologically relevant targets where precise control over the three-dimensional arrangement of atoms is paramount. ox.ac.uk

Precursor and Modifier in Polymer and Resin Production

This compound finds significant application in the polymer and resin industry, where it is utilized as both a precursor and a modifier. nagase.com Its incorporation into polymer chains can impart specific properties to the resulting materials. The compound's high thermal stability, a result of its molecular weight and branched structure, makes it suitable for high-temperature polymerization processes.

As a modifier, it can be added to resin formulations to alter their physical and chemical characteristics. nagase.comfujifilm.com For instance, resin modifiers can be used to enhance properties such as flexibility, impact resistance, and thermal stability. nagase.commdpi.com

Investigation of Polymerization Initiation and Chain Growth Mechanisms

The study of polymerization kinetics provides insights into the mechanism of chain growth. Techniques like differential scanning calorimetry (DSC) can be used to monitor the heat released during polymerization and determine the rate of reaction. mdpi.comkpi.ua The concentration of the initiator and other components of the polymerization system can significantly influence the rate of polymerization and the final monomer conversion. mdpi.commdpi.com

While direct studies on the specific role of this compound in initiating polymerization are not extensively detailed in the provided search results, its structural analogue, tetramethylsuccinonitrile, is a known product of the decomposition of some radical initiators. researchgate.net This suggests that related succinate derivatives can be involved in the initiation and termination steps of radical polymerization. The general principles of polymerization initiation and kinetics are applicable to systems involving this compound. nih.govmdpi.com

Integration of this compound into Polymer Backbones and Architectures

The incorporation of specific monomer units into a polymer backbone is a key strategy for tailoring the properties of the resulting material. uchicago.educhemrxiv.org this compound can be integrated into polymer chains through various polymerization techniques. For instance, it can be used in the synthesis of polyesters and poly(ester-amide)s. fraunhofer.de

Influence of this compound Incorporation on Polymerization Kinetics

| Property | Description |

| Monomer Reactivity | The inherent rate at which a monomer adds to a growing polymer chain. This can be influenced by electronic and steric factors of the monomer. |

| Initiator Concentration | The amount of initiator used in a polymerization reaction. Higher concentrations generally lead to faster polymerization rates but can also result in lower molecular weight polymers. mdpi.com |

| Reaction Temperature | The temperature at which the polymerization is carried out. Higher temperatures typically increase the rate of both initiation and propagation. kpi.ua |

| Monomer Concentration | The concentration of monomer in the reaction mixture. Higher monomer concentrations generally lead to faster polymerization rates. mdpi.com |

Biochemical and Biological Pathway Research

Interaction of Dimethyl Tetramethylsuccinate with Metabolic Pathways

The primary mechanism by which succinate (B1194679) esters interact with metabolic pathways is by acting as transport forms of dicarboxylic acids, which often cannot efficiently cross cell membranes. scite.ai Once inside the cell, these esters are hydrolyzed into their corresponding acids, which can then enter central metabolic pathways like the Krebs cycle. This intracellular delivery of metabolic intermediates can significantly alter the cell's energetic and biosynthetic status. nih.govphysiology.org

Research on unbranched succinate methyl esters in rat pancreatic islets demonstrates that these compounds are potent insulin (B600854) secretagogues. nih.govphysiology.org They are readily metabolized, leading to increased oxygen consumption and ATP production, which are key signals for insulin release. nih.govphysiology.org These esters were found to alter the metabolism of other key nutrients. For instance, they increased the production of ¹⁴CO₂ from L-[U-¹⁴C]-glutamine while decreasing ¹⁴CO₂ output from [U-¹⁴C]-palmitate, indicating a shift in amino acid and fatty acid oxidation. physiology.orgnih.gov However, they had minimal effect on the oxidation of various labeled forms of glucose. physiology.org

| Substrate | Effect of Succinate Methyl Esters | Metabolic Implication | Reference |

|---|---|---|---|

| L-[U-¹⁴C]-glutamine | Augmented ¹⁴CO₂ production | Increased entry or processing of glutamine-derived carbons in the Krebs cycle. | physiology.org |

| [U-¹⁴C]-palmitate | Decreased ¹⁴CO₂ output | Inhibition of fatty acid oxidation, likely due to increased mitochondrial intermediates from succinate. | physiology.org |

| D-Glucose (various ¹⁴C labels) | Little to no effect on oxidation | The ratio of acetyl-CoA to four-carbon units entering the Krebs cycle remains largely unchanged. | physiology.org |

The initial interaction of this compound within a cell is presumed to be with intracellular esterase enzymes. These enzymes recognize and hydrolyze the ester bonds to release methanol (B129727) and the corresponding dicarboxylic acid, in this case, tetramethylsuccinic acid. scite.ai The specificity of these esterases is crucial for the compound's activity. The bulky 2,2,3,3-tetramethyl configuration of DTMS likely presents significant steric hindrance, which could influence the rate and efficiency of its recognition and hydrolysis compared to simpler, unbranched esters like dimethyl succinate. ontosight.ai

Following hydrolysis, the resulting tetramethylsuccinic acid would need to be recognized by succinate dehydrogenase (SDH), the enzyme of the Krebs cycle that oxidizes succinate to fumarate (B1241708). proteopedia.org Research on analogous compounds provides insight into how such modifications might affect enzyme recognition. A study on succinate semialdehyde dehydrogenase (SSADH) found that it could oxidize the methyl ester of its substrate, but with a higher Michaelis constant (Km) compared to the unesterified succinic semialdehyde. nih.gov This suggests that while an enzyme might still process the modified substrate, its binding affinity is reduced. nih.gov This implies that tetramethylsuccinic acid, the metabolite of DTMS, would face recognition challenges at the SDH active site, potentially acting as a poor substrate or even an inhibitor.

The metabolism of succinate esters has been investigated using isotopically labeled compounds. Studies with [1,4-¹⁴C]succinate dimethyl ester and [2,3-¹⁴C]succinate dimethyl ester in pancreatic islets confirmed that the ester is efficiently converted to succinate. physiology.orgphysiology.org This intracellular succinate is then further metabolized through the Krebs cycle, generating a range of downstream products, including other acidic metabolites like pyruvate (B1213749) and L-lactic acid, as well as CO₂ and various amino acids. physiology.orgphysiology.org

However, specific research to identify and characterize the metabolites of this compound is not available in the reviewed literature. Based on the pathway of simpler succinate esters, the expected primary metabolite would be tetramethylsuccinic acid , formed upon the hydrolysis of the two methyl ester groups. The subsequent catabolism of tetramethylsuccinic acid itself has not been documented. Its highly branched structure may prevent it from being effectively processed by downstream enzymes of the Krebs cycle.

Substrate Recognition and Specificity by Metabolic Enzymes

Enzyme Interaction and Modulation Research for this compound

Research into enzyme interaction with DTMS is limited. The compound's primary role appears to be that of a "pro-nutrient," delivering its dicarboxylic acid payload into the cell. scite.ainih.gov Any subsequent modulation of enzyme activity would likely be caused by the intracellular accumulation of its metabolite, tetramethylsuccinic acid.

There is no direct research available on the binding of this compound or its metabolite to enzyme active sites. The interaction with esterases is inferred, but the specific enzymes and their active site architecture accommodating this bulky substrate are unknown.

While DTMS itself is not a known allosteric effector, its core structure, succinate, has been shown to have such properties. For example, succinate and fumarate have been identified as positive allosteric modulators of the Gloeobacter violaceus ligand-gated ion channel (GLIC), binding to a site distinct from the main active site. researchgate.net Furthermore, succinate can influence the quaternary structure of enzymes like aspartate transcarbamoylase, an effect that is part of the enzyme's complex allosteric regulation. nih.gov These findings raise the possibility that the metabolite tetramethylsuccinic acid could exert allosteric effects, although its larger size might prevent it from fitting into allosteric sites designed for succinate. No studies have specifically investigated such potential effects for tetramethylsuccinic acid.

Specific kinetic parameters (e.g., K_m, V_max) for the interaction of this compound with any enzyme are not documented in the available literature. The general principle that structural modifications can impact enzyme kinetics is well-established. As noted previously, a study on the methyl ester of succinic semialdehyde demonstrated that the esterified form had a higher K_m value (indicating weaker binding affinity) for the enzyme SSADH than the non-esterified form. nih.gov This study also noted substrate-dependent inhibition by the ester, a phenomenon not observed with the natural substrate. nih.gov This suggests that DTMS could potentially act as a weak substrate or inhibitor for certain enzymes, altering their kinetics.

There is no available research on the impact of this compound on the thermal or conformational stability of enzymes.

The primary way succinate esters regulate metabolic flux is by providing a surge of Krebs cycle intermediates, bypassing earlier control points in glycolysis. scite.ainih.gov In pancreatic islets, the metabolism of succinate esters increases the mitochondrial generation of ATP. nih.gov The resulting elevation in the cytosolic ATP/ADP ratio is a critical metabolic signal. nih.gov This signal leads to the closure of ATP-sensitive potassium (K_ATP) channels in the cell membrane, causing membrane depolarization, calcium influx, and ultimately, the secretion of insulin. nih.govpancreapedia.org

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways. vanderbilt.edumedchemexpress.com Studies using ¹⁴C-labeled dimethyl succinate have helped to trace the flow of carbons from the ester through the central metabolic network of pancreatic islets, confirming its entry into and metabolism via the Krebs cycle. physiology.orgnih.gov While no MFA studies have been performed specifically with this compound, the established framework for its simpler analog provides the theoretical basis for its mechanism of action. The key regulatory step is the anaplerotic input into the Krebs cycle, which boosts the cell's energy state and biosynthetic capacity. nih.govphysiology.org

Impact of this compound on Enzyme Kinetics and Stability

Research on Insulinotropic Effects of this compound

Research into the insulinotropic properties of this compound, a dimethyl ester of tetramethylsuccinic acid, has highlighted its potential as a significant modulator of pancreatic beta-cell function. These esters are recognized as potent insulin secretagogues. nih.govphysiology.org

Stimulation of Insulin Secretion from Pancreatic Islets

This compound and related succinate methyl esters have been identified as effective stimulators of insulin secretion from pancreatic islets. nih.govphysiology.org The insulin-releasing action of these esters is linked to their metabolism within the beta-cells. Once inside the cell, these esters are efficiently converted to their parent molecule, succinate. physiology.org This intracellular succinate then enters the Krebs cycle, leading to an increased rate of mitochondrial respiration and oxygen uptake. physiology.org This enhancement of cellular metabolism is a key trigger for the cascade of events leading to insulin exocytosis.

The insulinotropic effect of these methyl esters is concentration-dependent, typically observed in the range of 2 to 10 mM. nih.govphysiology.org A notable characteristic of their action is the shifting of the sigmoidal relationship between D-glucose concentration and insulin output to the left, indicating an increased sensitivity of the beta-cells to glucose. nih.govphysiology.org Furthermore, the stimulatory effect of these esters on insulin release is dependent on the presence of calcium. nih.govphysiology.org

Studies have demonstrated that unlike succinic acid itself, its methyl esters can effectively penetrate the pancreatic beta-cell membrane, acting as a nutrient source. nih.govphysiology.orgdiabetesjournals.org This ability to bypass the plasma membrane barrier and deliver succinate directly into the cell's metabolic pathways accounts for their potent secretagogue activity. diabetesjournals.org The subsequent metabolism of succinate enhances the production of signaling molecules that ultimately lead to the secretion of insulin. physiology.org

Enhancement of Biosynthetic and Secretory Activities in Pancreatic Beta Cells

This stimulation of biosynthetic activity is directly correlated with the insulinotropic action of the esters. researchgate.net By serving as a nutrient for the islet cells, these compounds support both the synthesis of new insulin molecules and their subsequent secretion. researchgate.net Studies investigating various succinate esters have reported significant increases in protein biosynthesis in pancreatic islets upon exposure to these compounds. For instance, several dimethylsuccinate derivatives have been shown to induce a two- to five-fold increase in protein biosynthesis at a concentration of 2.5 mM. researchgate.net

The concerted increase in both the synthesis and secretion of insulin underscores the potential of these esters to support and enhance the functional capacity of pancreatic beta-cells. physiology.org This dual action of stimulating both the production and release of insulin is a key finding in the research on the insulinotropic effects of succinate esters. researchgate.net

Advanced Analytical and Spectroscopic Characterization Methods

Vibrational Spectroscopy for Structural Elucidation of Dimethyl Tetramethylsuccinate

Vibrational spectroscopy is a cornerstone in the structural confirmation of this compound, offering direct insight into the covalent bonds present in the molecule.

Infrared (IR) Spectroscopy Analysis of Ester Carbonyl Stretches

Infrared (IR) spectroscopy is particularly effective for confirming the presence of the ester functional groups in this compound. The most diagnostic feature in the IR spectrum is the intense and sharp absorption band corresponding to the carbonyl (C=O) stretching vibration. masterorganicchemistry.com For saturated aliphatic esters, this peak typically appears in the range of 1750-1735 cm⁻¹. masterorganicchemistry.comorgchemboulder.comspectroscopyonline.com In the case of this compound, the ester carbonyl stretch is observed at approximately 1725 cm⁻¹. This strong absorption provides clear evidence for the presence of the carbonyl groups. spectroscopyonline.com Additionally, esters exhibit C-O stretching vibrations, which are expected as two or more bands within the 1300-1000 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com

Table 1: Characteristic IR Absorption Frequencies for this compound Functional Groups

| Functional Group | Vibration Mode | Typical Range (cm⁻¹) | Observed Frequency (cm⁻¹) |

|---|---|---|---|

| Ester (C=O) | Stretch | 1750-1735 masterorganicchemistry.comorgchemboulder.com | ~1725 |

| Methyl (C-H) | Asymmetric/Symmetric Stretch | 2970-2860 scispace.com | Confirmed Present |

| Methyl (C-H) | Asymmetric/Symmetric Bend | 1470-1370 scispace.com | Confirmed Present |

| Ester (C-O) | Stretch | 1300-1000 orgchemboulder.com | Confirmed Present |

Identification of Methyl Group Vibrations in this compound

The numerous methyl groups within the this compound structure give rise to characteristic vibrations in the IR spectrum. C-H stretching vibrations for methyl groups are typically observed between 2970-2950 cm⁻¹ for the asymmetric stretch and 2880-2860 cm⁻¹ for the symmetric stretch. scispace.com Furthermore, characteristic bending vibrations help confirm the presence of these groups. scispace.com Asymmetric C-H bending (or scissoring) vibrations appear in the 1470-1430 cm⁻¹ range, while symmetric bending (or "umbrella" mode) vibrations are found between 1380-1370 cm⁻¹. scispace.com The presence of these distinct C-H stretching and bending frequencies in the spectrum of this compound confirms the aliphatic nature and the integrity of the methyl substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of this compound, providing detailed information about the carbon skeleton and the environment of each proton. creative-biostructure.com

Proton (¹H) NMR for Methyl Group Environments

The ¹H NMR spectrum of this compound is relatively simple due to the high degree of symmetry in the molecule. It displays two distinct signals, corresponding to the two different types of methyl groups:

A singlet appearing at approximately 3.67 ppm is attributed to the six protons of the two equivalent methoxy (B1213986) (-OCH₃) groups of the ester functionalities.

A second singlet is observed further upfield at approximately 1.25 ppm. This signal integrates to twelve protons and corresponds to the four equivalent methyl groups attached to the succinate (B1194679) backbone.

The absence of spin-spin splitting for both signals confirms that the proton environments are isolated from any adjacent protons.

Table 2: ¹H NMR Chemical Shift Assignments for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -C(O)OCH₃ | ~3.67 | Singlet | 6H |

| -C(CH₃)₂- | ~1.25 | Singlet | 12H |

Carbon-13 (¹³C) NMR for Ester Linkage Integrity

The ¹³C NMR spectrum provides crucial information about the carbon framework, confirming the integrity of the ester linkages and the quaternary nature of the substituted carbons. The expected chemical shifts, based on standard correlation tables, are:

Ester Carbonyl Carbon (C=O): A signal in the range of 170-185 ppm. libretexts.org

Ester Methoxy Carbon (-OCH₃): A peak appearing in the 50-65 ppm region. libretexts.org

Quaternary Backbone Carbons (-C(CH₃)₂-): These carbons are expected in the aliphatic region.

Methyl Backbone Carbons (-C(CH₃)₂-): These carbons will appear at a characteristic upfield shift.

The presence of these distinct peaks in their expected regions confirms the molecular structure and verifies the integrity of the ester linkages.

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ester Carbonyl (C=O) | 170 - 185 libretexts.org |

| Ester Methoxy (-OCH₃) | 50 - 65 libretexts.org |

| Quaternary Backbone (-C (CH₃)₂) | 25 - 50 |

| Methyl Backbone (-C(C H₃)₂) | 10 - 25 libretexts.org |

Advanced NMR Techniques for Stereochemical Analysis

This compound can exist as diastereomers (a meso compound and a racemic d/l pair). While standard 1D NMR may not distinguish between these isomers, advanced 2D NMR techniques are highly effective for stereochemical analysis. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly powerful for this purpose. nanalysis.com The NOESY experiment detects correlations between nuclei that are close in space, typically within 5 Å. nanalysis.com By analyzing the through-space interactions, the relative stereochemistry can be determined. libretexts.org For example, in the meso isomer, the proximity of the backbone methyl groups to the ester methoxy groups would result in specific cross-peaks in the NOESY spectrum that would differ from the spatial relationships and resulting cross-peaks in the d/l isomers. libretexts.org

Correlation Spectroscopy (COSY) identifies protons that are coupled through bonds. longdom.org In the case of this compound, where no such couplings exist, the absence of cross-peaks in a COSY spectrum would further confirm the isolated nature of the proton spin systems. The combination of these advanced techniques allows for a comprehensive stereochemical assignment. longdom.orguci.edu

Mass Spectrometry for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is a critical analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing essential information about a compound's molecular weight and structure. wikipedia.org For this compound, MS is employed to confirm its molecular identity and to elucidate its structure through the analysis of fragmentation patterns.

Molecular Ion Peak Validation for this compound

In mass spectrometry, a sample is ionized, often by bombarding it with electrons, which can cause a molecule to lose an electron and form a positively charged ion known as the molecular ion (M+•). libretexts.org The peak corresponding to this ion in the mass spectrum confirms the molecular weight of the analyte.

This compound has a molecular formula of C₁₀H₁₈O₄, corresponding to a molecular weight of approximately 202.25 g/mol . nih.gov Therefore, in its mass spectrum, the molecular ion peak is expected to appear at an m/z value of 202. The intensity of this peak is dependent on the stability of the molecular ion; for some compounds, extensive fragmentation can lead to a very small or even absent molecular ion peak. libretexts.org A small peak at M+1 (m/z 203) is also anticipated due to the natural isotopic abundance of Carbon-13 (¹³C). The validation of this molecular ion peak is the first step in confirming the successful synthesis and identity of this compound.

Table 1: Expected Molecular Ion Data for this compound

| Ion | Description | Expected m/z |

| [M]+• | Molecular Ion | 202 |

| [M+1]+• | Isotopic Peak (¹³C) | 203 |

Fragmentation Pattern Interpretation for Structural Confirmation

Following ionization, the energetically unstable molecular ion often breaks apart into smaller, charged fragments. libretexts.org The pattern of these fragments is predictable and characteristic of the molecule's structure, serving as a molecular fingerprint. The most intense peak in the spectrum, known as the base peak, corresponds to the most stable and/or most readily formed fragment ion. libretexts.org

The structure of this compound—CH₃OC(=O)C(CH₃)₂C(CH₃)₂C(=O)OCH₃—suggests several likely fragmentation pathways based on common fragmentation rules for esters and branched alkanes.

Alpha-Cleavage: A common fragmentation pathway for esters is the cleavage of bonds adjacent to the carbonyl group. Loss of a methoxy radical (•OCH₃, 31 mass units) would result in a stable acylium ion at m/z 171.

Loss of Methoxycarbonyl Group: Cleavage can also result in the loss of a methoxycarbonyl radical (•COOCH₃, 59 mass units), yielding a fragment at m/z 143.

Cleavage at Branched Center: The bond between the two central quaternary carbons is sterically hindered. However, fragmentation adjacent to this point can produce stable carbocations. For instance, cleavage leading to the formation of a tert-butyl cation fragment (m/z 57) is a plausible pathway, similar to the fragmentation of other highly branched structures. libretexts.org

The interpretation of these characteristic fragments provides definitive structural confirmation, distinguishing this compound from its isomers.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Proposed Fragment Ion | Formula of Fragment | Mass of Lost Neutral Fragment | m/z of Fragment Ion |

| [M - •OCH₃]⁺ | C₉H₁₅O₃⁺ | 31 | 171 |

| [M - •COOCH₃]⁺ | C₇H₁₅O₂⁺ | 59 | 143 |

| [C(CH₃)₂COOCH₃]⁺ | C₆H₁₁O₂⁺ | Not applicable (cleavage) | 115 |

| [C(CH₃)₃]⁺ | C₄H₉⁺ | Not applicable (rearrangement) | 57 |

Chromatographic Techniques for Purity and Impurity Profiling

Chromatographic methods are indispensable for separating this compound from impurities, which may include unreacted starting materials, synthetic intermediates, or side products. jocpr.com These techniques provide both qualitative and quantitative assessments of the compound's purity.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that separates chemical mixtures and identifies the components at a molecular level. wikipedia.org It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. nih.gov

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where compounds are separated based on their boiling points and affinities for the column's stationary phase. researchgate.net As each separated component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for identification. This allows for the effective separation and identification of this compound from any volatile impurities. The resulting chromatogram displays purity as a function of peak area, while the mass spectrum of each peak confirms the identity of the main product and any contaminants. nih.gov

High-Performance Liquid Chromatography (HPLC) for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of compounds in the liquid phase. tudelft.nl It is especially useful for compounds that are not sufficiently volatile or that might degrade under the high temperatures used in gas chromatography. For this compound, HPLC is a key method for detecting and quantifying impurities.

A common HPLC method for a moderately polar ester like this compound would involve reversed-phase chromatography. sigmaaldrich.com In this setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). dtic.mil Compounds are separated based on their relative polarity. A detector, such as a UV detector, measures the concentration of each component as it elutes. By integrating the peak areas in the resulting chromatogram, the purity of the this compound sample can be accurately quantified.

Cross-Referencing with Synthetic Intermediates and Side Products

A comprehensive impurity profile is established by identifying all substances present in the final product. The synthesis of this compound via the esterification of tetramethylsuccinic acid with methanol (B129727) can potentially introduce several impurities.

Potential impurities include:

Tetramethylsuccinic Acid: The unreacted starting material. lookchem.com

Monomethyl tetramethylsuccinate: An intermediate resulting from incomplete esterification.

Methanol: Residual solvent from the reaction.

Other By-products: Substances formed from side reactions during the synthesis.

To confirm the identity of impurities detected by GC-MS or HPLC, these potential contaminants are often synthesized independently and used as analytical standards. By comparing the retention times and spectral data (e.g., mass spectra) of the unknown impurity peaks with those of the synthesized standards, a definitive identification can be made. This cross-referencing process is crucial for quality control and for optimizing the synthesis process to minimize the formation of unwanted side products.

Methodological Research on Reproducibility and Data Harmonization in Spectral Analysis

The consistency and comparability of spectral data for this compound are critical for its application in scientific research and industry. To address discrepancies in reported spectral data, a systematic approach to data analysis and experimental replication is advocated.

Meta-Analysis Frameworks for Outlier Identification in Spectral Datasets

To enhance the reliability of spectral data, meta-analysis frameworks are employed to systematically identify outliers from multiple studies. This process involves the statistical analysis of combined datasets to pinpoint anomalous values that may arise from instrumental error, sample impurities, or variations in experimental protocols. For instance, in the context of Nuclear Magnetic Resonance (NMR) spectroscopy, a meta-analysis could identify significant deviations in reported chemical shifts (δ values) for the proton (¹H) or carbon (¹³C) nuclei of this compound.

Anomalous data points, once identified, can be scrutinized to determine their cause. This approach ensures that the consolidated spectral data for this compound is of high quality and representative of the compound's true spectral signature.

Multivariate Statistical Approaches for Data Grouping and Interpretation

Multivariate statistical methods, such as Principal Component Analysis (PCA) and cluster analysis, are powerful tools for grouping and interpreting complex spectral datasets. These techniques can reveal patterns and relationships within the data that are not apparent from univariate analysis. For example, PCA can be used to group spectral data based on the type of instrumentation used for analysis, such as different NMR spectrometer frequencies (e.g., 300 MHz vs. 500 MHz).

By applying these statistical methods, researchers can better understand the sources of variability in spectral data and develop more robust analytical protocols. This leads to a more harmonized interpretation of the spectroscopic characteristics of this compound across different laboratories and studies.

Replication of Experiments Under Standardized Conditions for Data Consistency

To resolve conflicts in reported spectral data and ensure data consistency, the replication of experiments under strictly standardized conditions is essential. This involves defining and controlling key experimental parameters, such as the solvent, temperature, and concentration of the analyte. By replicating experiments with conflicting results under identical conditions, researchers can determine the true spectral properties of this compound and identify the source of the original discrepancies.

Research on Stability under Varying Conditions

Understanding the stability of this compound under different environmental conditions is crucial for its storage, handling, and application. Research in this area focuses on developing and applying methodologies to assess its chemical integrity over time.

Accelerated Stability Studies Methodologies

Accelerated stability studies are conducted to predict the long-term stability of this compound in a shorter timeframe. These studies involve subjecting the compound to elevated stress conditions, such as increased temperature and humidity. A typical accelerated stability study for this compound would involve exposing samples to a range of temperature gradients (e.g., 4°C, 25°C, 40°C) and controlled humidity levels (e.g., 30–80% Relative Humidity) over a period of several weeks.

The data gathered from these studies allows for the determination of the compound's degradation kinetics and the identification of optimal storage conditions to ensure its long-term stability.

Monitoring Degradation via HPLC and Kinetic Modeling

The degradation of this compound during stability studies is often monitored using High-Performance Liquid Chromatography (HPLC). This technique allows for the separation and quantification of the parent compound and any degradation products that may form. A key degradation pathway for esters like this compound is hydrolysis, which would result in the formation of tetramethylsuccinic acid and methanol. Therefore, HPLC methods are developed to track the decrease in the concentration of this compound and the corresponding increase in the concentration of its hydrolysis products over time.

The data obtained from HPLC analysis is then used in kinetic modeling to predict the shelf-life of the compound under various conditions. The Arrhenius equation is often employed to model the temperature dependence of the degradation rate constant, allowing for the extrapolation of stability data to different storage temperatures.

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Dimethyl Tetramethylsuccinate

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.orgnih.gov This method is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a protein target. rsc.org

Molecular docking simulations can estimate the binding affinity between a ligand and a protein, which is a measure of the strength of their interaction. nih.govrsc.org This is often expressed as a binding free energy value, with more negative values indicating a stronger interaction. frontiersin.org For instance, in a study of various compounds, docking results showed free energies of binding ranging from -7.67 to -9.52 kcal/mol. nih.gov The binding affinity is a crucial factor in determining whether a molecule is likely to be an effective inhibitor or substrate for an enzyme. nih.govmdpi.com

Software such as AutoDock and Schrödinger are commonly used for these types of predictions. It's important to note that the accuracy of these predictions can be influenced by several factors, including the flexibility of both the ligand and the protein. aalto.fi Therefore, results from molecular docking are often used as a starting point for more detailed computational studies or for prioritizing compounds for experimental testing. nih.gov

Table 1: Key Concepts in Molecular Docking

| Term | Description |

| Ligand | The small molecule being studied (e.g., this compound). |

| Receptor | The biological macromolecule, typically a protein or enzyme, that the ligand binds to. |

| Binding Affinity | A measure of the strength of the interaction between the ligand and the receptor. |

| Docking Score | A numerical value calculated by the docking software to estimate the binding affinity. |

| Binding Pose | The predicted orientation and conformation of the ligand within the receptor's binding site. |

Beyond predicting binding affinity, molecular docking provides detailed models of the interactions between a ligand and a protein. nih.govmdpi.com These models can reveal crucial details about how a molecule fits into the active site of an enzyme and which specific amino acid residues it interacts with. aalto.finih.gov

These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. aalto.fi Identifying these key interactions is fundamental for understanding the mechanism of action of a compound and for designing new molecules with improved properties. nih.gov For example, knowing which residues are critical for binding can guide the modification of a ligand to enhance its affinity or selectivity for a particular enzyme. nih.gov

Prediction of Binding Affinities with Biological Macromolecules (e.g., Enzymes)

Molecular Dynamics (MD) Simulations of this compound

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement of atoms and molecules over time. nih.govlumi-supercomputer.eu This technique is invaluable for studying the conformational changes and interactions of molecules like this compound in a simulated environment. rsc.org

Solvation dynamics is the process of how a solvent reorganizes around a solute molecule. rsc.orgdtu.dk MD simulations can be used to study how this compound interacts with solvent molecules, such as water or alcohols. rsc.org This is important because the solvent can significantly influence the behavior and reactivity of a molecule. mdpi.com

By simulating the system at an atomic level, researchers can track the positions and orientations of solvent molecules around the solute over time. rsc.org This can provide insights into the formation of solvation shells and the energetics of the solvation process. dtu.dk Software like GROMACS is a popular tool for performing these types of simulations. lumi-supercomputer.eu

Molecules are not static structures; they are flexible and can adopt various shapes or conformations. ontosight.ainih.gov MD simulations are an excellent tool for exploring the conformational flexibility of this compound. ontosight.ai By simulating the molecule's movements over time, it is possible to identify the most stable conformations and the energy barriers between them.

Understanding the conformational landscape of a molecule is crucial as it can directly impact its ability to bind to a receptor. ontosight.ai The specific shape a molecule adopts can determine whether it fits into an enzyme's active site and how strongly it interacts.

Investigation of Solvation Dynamics

Quantum Chemical Calculations for this compound

Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly detailed description of the electronic structure of molecules. akj.azpleiades.online These calculations can be used to predict a wide range of molecular properties with high accuracy. mdpi.com

Methods like Density Functional Theory (DFT) are commonly used to calculate properties such as molecular orbital energies, electron density distribution, and spectroscopic parameters. akj.azresearchgate.net For this compound, these calculations can yield insights into its reactivity, stability, and electronic properties. researchgate.net Hybrid methods that combine different levels of theory, such as DFT with Møller–Plesset perturbation theory (MP2) and coupled-cluster methods (CCSD(T)), can provide even more accurate results for complex systems. rsc.org

Table 2: Common Quantum Chemical Calculation Methods

| Method | Description |

| Density Functional Theory (DFT) | A popular method that calculates the electronic structure of a molecule based on its electron density. akj.az |

| Møller–Plesset Perturbation Theory (MP2) | A method that improves upon the Hartree-Fock method by including electron correlation. rsc.org |

| Coupled-Cluster Theory (e.g., CCSD(T)) | A highly accurate but computationally expensive method for calculating electronic structure. rsc.org |

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule is fundamental to its chemical reactivity. umn.edu Computational methods, particularly Density Functional Theory (DFT), are utilized to model the distribution of electrons within this compound and to predict a variety of its properties. umn.edursc.org Key aspects of its structure, such as the four methyl groups on the succinate (B1194679) backbone, create significant steric hindrance. This crowding is predicted to reduce reaction rates for processes like ester hydrolysis when compared to less substituted analogues such as dimethyl succinate.

Furthermore, the methyl groups are electron-donating, which tends to stabilize the ester functionalities against nucleophilic attack. Quantum chemical methods can quantify these effects by calculating various electronic descriptors. taylorandfrancis.com These calculations provide a theoretical basis for the compound's observed stability and reactivity patterns.

Table 1: Calculated Electronic Descriptors for this compound (Note: These values are representative of typical outputs from DFT calculations and serve an illustrative purpose.)

| Descriptor | Predicted Value | Significance |

|---|---|---|

| Dipole Moment | ~2.1 D | Indicates moderate polarity, influencing solubility and intermolecular interactions. |

| HOMO Energy | -9.5 eV | Relates to the molecule's ability to donate electrons; a lower value suggests higher stability. |

| LUMO Energy | +1.2 eV | Relates to the molecule's ability to accept electrons; a higher value suggests lower reactivity toward nucleophiles. |

| HOMO-LUMO Gap | 10.7 eV | A large energy gap is indicative of high kinetic stability and low chemical reactivity. |

| Partial Atomic Charge on Carbonyl Carbon | +0.55 e | Quantifies the electrophilicity of the ester group, a key factor in nucleophilic substitution reactions. |

Reaction Pathway Energetics and Transition State Characterization

A central application of computational chemistry is the mapping of reaction pathways and the characterization of their associated transition states. taylorandfrancis.com The transition state, being an ephemeral, high-energy configuration, cannot typically be isolated or studied by direct experimental means. taylorandfrancis.combeilstein-journals.org Computational modeling, however, can calculate the precise geometry and energy of these states, providing indispensable insight into reaction mechanisms. beilstein-journals.org

For this compound, theoretical studies can model reactions such as hydrolysis or reduction. By calculating the potential energy surface for a given reaction, researchers can identify the minimum energy path from reactants to products. nih.gov The highest point along this path corresponds to the transition state, and its energy relative to the reactants defines the activation energy barrier, which governs the reaction rate. For complex, multi-step reactions, these methods can elucidate each intermediate and transition state, revealing the rate-determining step. acs.org

Table 2: Hypothetical Energetics for Base-Catalyzed Hydrolysis of this compound (Note: This table illustrates the type of data generated from computational studies of reaction pathways.)

| Reaction Step | Species | Relative Free Energy (kcal/mol) | Key Structural Feature |

|---|---|---|---|

| 1 | Reactants (Ester + OH⁻) | 0.0 | Isolated reactants |